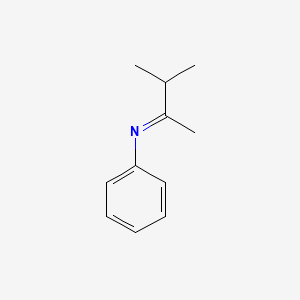
Benzenamine, N-(1,2-dimethylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(1,2-dimethylpropylidene)-: is an organic compound with the molecular formula C11H15N. It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a 1,2-dimethylpropylidene group. This compound is characterized by its aromatic ring and imine functional group, making it an interesting subject for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. One common method is the condensation reaction between aniline and 2,2-dimethylpropanal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)- can undergo oxidation reactions, typically forming nitroso or nitro derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Benzenamine, N-(1,2-dimethylpropylidene)- is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain industrial processes .
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-phenyl-
- Benzenamine, N-(2,2-dimethylpropylidene)-
Comparison: Benzenamine, N-(1,2-dimethylpropylidene)- is unique due to the presence of the 1,2-dimethylpropylidene group, which influences its reactivity and the types of reactions it can undergo. Compared to N,N-dimethylbenzenamine, it has different steric and electronic properties, affecting its behavior in chemical reactions .
Propriétés
Numéro CAS |
74265-71-7 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-methyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clé InChI |
ZZXIKCHNJDYKSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















